molecular formula C10H13BrO2 B13596569 (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol

(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol

Cat. No.: B13596569
M. Wt: 245.11 g/mol
InChI Key: MLUIEVHNSQKXOG-ZETCQYMHSA-N
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Description

(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is a chiral compound with a bromine and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylpropan-2-ol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination followed by chiral resolution using cost-effective and scalable methods. The choice of solvents, reagents, and catalysts is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity and interactions of brominated phenyl compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Bromo-4-methoxyphenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    1-(3-Bromo-4-methoxyphenyl)ethanol: A similar compound with a different carbon chain length.

    4-Bromo-3-methoxyphenylpropan-2-ol: A regioisomer with different positions of the bromine and methoxy groups.

Uniqueness

(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or regioisomers. The presence of both bromine and methoxy groups also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

(2S)-1-(3-bromo-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1

InChI Key

MLUIEVHNSQKXOG-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)Br)O

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

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